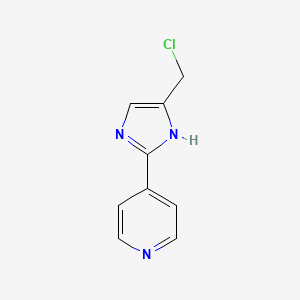
4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine
Overview
Description
Synthesis Analysis
Imidazoles, which are a part of the compound , have seen recent advances in their synthesis. The synthesis of substituted imidazoles has been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . Another study discusses the synthesis and therapeutic potential of imidazole-containing compounds .Chemical Reactions Analysis
The synthesis of imidazoles involves the construction of bonds during the formation of the imidazole . A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Scientific Research Applications
Design of Kinase Inhibitors
Compounds with imidazole scaffolds, including derivatives like "4-(5-Chloromethyl-1H-imidazol-2-yl)-pyridine", are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These compounds are significant for their role in inhibiting proinflammatory cytokine release, with extensive studies on their design, synthesis, and activity. Selective inhibitors of this kind bind to the ATP pocket of kinases, showcasing a strategy for achieving high binding selectivity and potency, underscoring their potential in therapeutic interventions for diseases characterized by inflammation (Scior et al., 2011).
Development of Optical Sensors
Imidazole and pyridine derivatives serve as crucial components in the synthesis of optical sensors due to their ability to act as recognition units. These molecules, thanks to their heteroatomic composition, are suitable for crafting exquisite sensing materials with applications both in biological contexts and beyond. The versatility of these derivatives in forming coordination as well as hydrogen bonds positions them as excellent candidates for use in sensing probes (Jindal & Kaur, 2021).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those derived from pyridine and imidazole, are well-documented for their utility as versatile synthetic intermediates with biological importance. These compounds exhibit significant functionalities in forming metal complexes, designing catalysts, and in medicinal applications, showcasing their potential in advanced chemistry and drug development investigations (Li et al., 2019).
Synthesis and Application in Medicinal Chemistry
Imidazole derivatives, including "4-(5-Chloromethyl-1H-imidazol-2-yl)-pyridine", have been reviewed for their antitumor activity. The review covers compounds that have reached preclinical testing stages, demonstrating the structural diversity and biological properties of these derivatives in searching for new antitumor drugs and compounds with various biological activities (Iradyan et al., 2009).
Optoelectronic Material Development
Quinazolines and pyrimidines, closely related to imidazole derivatives, are highlighted for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the incorporation of these fragments into π-extended conjugated systems for the creation of novel optoelectronic materials, underscoring the importance of heterocyclic compounds in the advancement of material sciences (Lipunova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-6-12-9(13-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZJSQVOZWBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



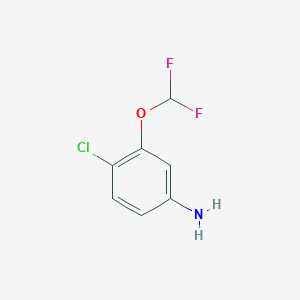
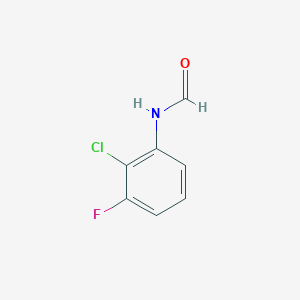
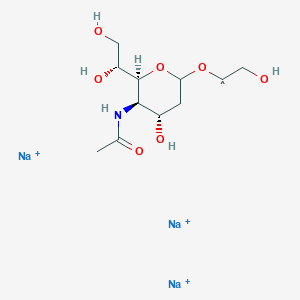


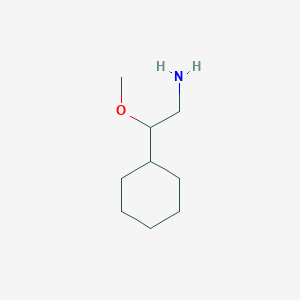
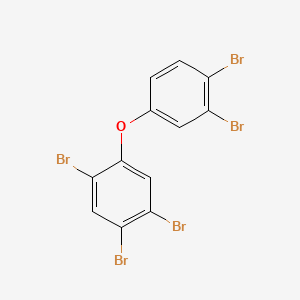

![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
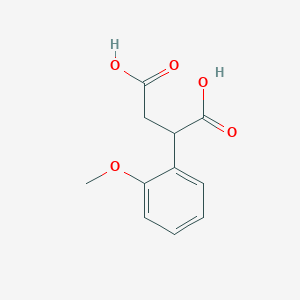
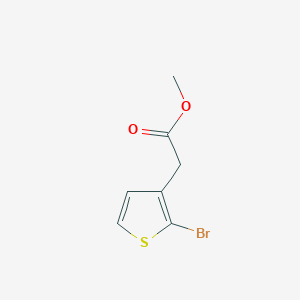
![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)
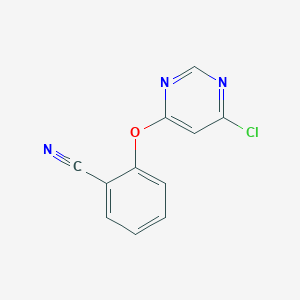
![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)